molecular formula C10H12BrNOS B12988931 2-Bromo-4-((thietan-3-ylamino)methyl)phenol

2-Bromo-4-((thietan-3-ylamino)methyl)phenol

Cat. No.: B12988931
M. Wt: 274.18 g/mol
InChI Key: WVPNVMVKCZAZBG-UHFFFAOYSA-N
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Description

2-Bromo-4-((thietan-3-ylamino)methyl)phenol is an organic compound characterized by the presence of a bromine atom, a thietan-3-ylamino group, and a phenolic hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 4-methylphenol (p-cresol) using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions to yield 2-bromo-4-methylphenol . The subsequent reaction with thietan-3-ylamine under appropriate conditions introduces the thietan-3-ylamino group to the molecule.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2-Bromo-4-((thietan-3-ylamino)methyl)phenol.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-((thietan-3-ylamino)methyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted phenols can be formed.

    Oxidation Products: Quinones or hydroquinones are common products of oxidation reactions involving the phenolic group

Properties

Molecular Formula

C10H12BrNOS

Molecular Weight

274.18 g/mol

IUPAC Name

2-bromo-4-[(thietan-3-ylamino)methyl]phenol

InChI

InChI=1S/C10H12BrNOS/c11-9-3-7(1-2-10(9)13)4-12-8-5-14-6-8/h1-3,8,12-13H,4-6H2

InChI Key

WVPNVMVKCZAZBG-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1)NCC2=CC(=C(C=C2)O)Br

Origin of Product

United States

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